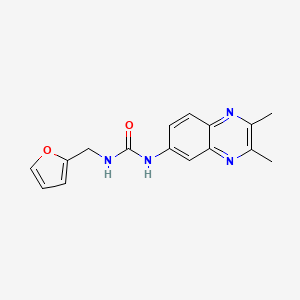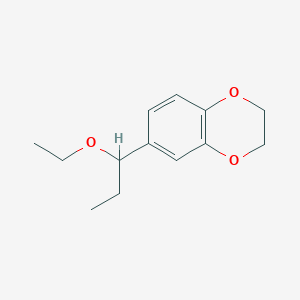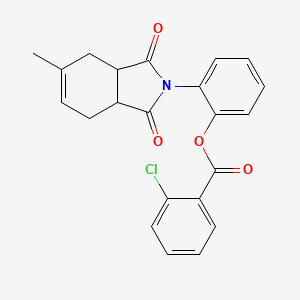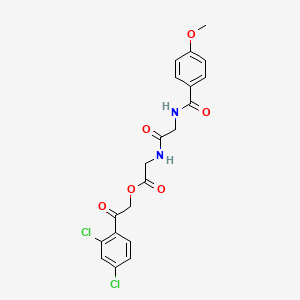![molecular formula C12H16N4O2 B4007995 5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4007995.png)
5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
The chemistry of 1,2,4-triazoles and their derivatives is a rich field due to their diverse applications and biological activities. These compounds serve as a fundamental scaffold in the synthesis of heterocycles, which are integral to pharmaceuticals, dyes, and agricultural products.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multicomponent reactions that allow for the efficient creation of complex structures. For example, isoxazolone derivatives, which show significant biological and medicinal properties, are synthesized through a three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various conditions (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is crucial for their biological activity. For instance, the position and nature of substituents on the triazole ring can significantly affect the compound's reactivity and interaction with biological targets, influencing their therapeutic potential.
Chemical Reactions and Properties
1,2,4-triazoles undergo various chemical reactions, reflecting their versatility in synthetic chemistry. Their reactivity is a foundation for creating a wide range of heterocyclic compounds with valuable applications in different fields, from agriculture to medicine (Nazarov et al., 2021).
Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized derivatives of 1,2,4-triazole with the aim of exploring their antimicrobial properties. For instance, derivatives synthesized from various primary amines have shown good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Furthermore, the creation of Mannich base derivatives has been linked to enhanced antimicrobial activity, suggesting a promising avenue for developing new antimicrobial compounds (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Anticancer Evaluation
The anticancer potential of 1,2,4-triazole derivatives has also been a significant area of research. Studies have synthesized new compounds to evaluate their anticancer activity against a broad spectrum of cancer types. Some compounds have demonstrated moderate to significant anticancer activities, offering insights into the design of new anticancer drugs (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Additionally, the synthesis of Mannich bases derived from 1,2,4-triazoles has been linked to anticancer activities, with some compounds showing slight potency enhancements (Shivarama Holla, Veerendra, Shivananda, & Poojary, 2003).
Antifungal Activities
The development of hybrid molecules combining benzimidazole and 1,2,3-triazole moieties has been pursued to address antifungal challenges. These compounds have been tested against various phytopathogenic fungi, showing moderate inhibitory effects and suggesting their utility in plant protection and as antifungal agents (Ouahrouch, Ighachane, Taourirte, Engels, Sedra, & Lazrek, 2014).
properties
IUPAC Name |
3-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-18-10-4-2-9(3-5-10)6-7-16-11(8-13)14-15-12(16)17/h2-5H,6-8,13H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKVAKMARXAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=NNC2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-diphenyldibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4007912.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B4007920.png)

![N-(3-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007923.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007936.png)
![6-(tetrahydro-2-furanylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4007942.png)

![N-(4-chlorophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007957.png)
![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4007974.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)
![3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid](/img/structure/B4007980.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4008007.png)